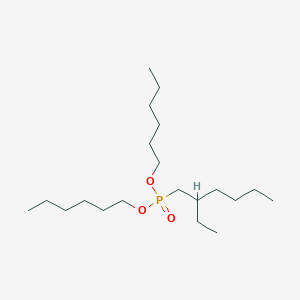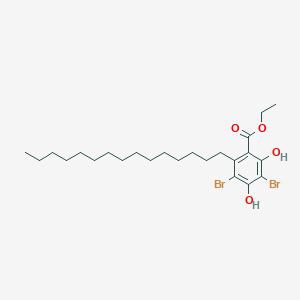![molecular formula C47H58O2 B12541664 2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene CAS No. 863642-06-2](/img/structure/B12541664.png)
2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene is an organic compound known for its unique structural and electronic properties. This compound is part of the fluorene family, which is characterized by a tricyclic aromatic hydrocarbon structure. The presence of methoxyphenyl groups and dioctyl side chains enhances its solubility and electronic characteristics, making it a valuable material in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene typically involves a multi-step process. One common method includes the following steps:
Synthesis of 2,7-dibromo-9,9-dioctylfluorene: This step involves the bromination of 9,9-dioctylfluorene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Stille Coupling Reaction: The dibromo compound is then subjected to a Stille coupling reaction with 4-methoxyphenylstannane in the presence of a palladium catalyst. This reaction forms the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions include quinones, reduced derivatives, and substituted fluorene compounds with various functional groups.
Aplicaciones Científicas De Investigación
2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of advanced organic materials, including polymers and dendrimers.
Biology: The compound’s fluorescent properties make it useful as a fluorescent tag in biological imaging and diagnostics.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene involves its interaction with molecular targets through its aromatic and methoxy groups. These interactions can influence the electronic properties of the compound, making it effective in optoelectronic applications. The dioctyl side chains enhance its solubility and processability, allowing for its incorporation into various materials and devices.
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Bis[2-(2-methoxyphenyl)ethenyl]naphthalene
- 4,4’-Bis[2-(4-methoxyphenyl)ethenyl]-2,2’-bipyridine
- 2-[2-(4-methoxyphenyl)ethenyl]benzothiazole
Uniqueness
Compared to similar compounds, 2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene stands out due to its unique combination of methoxyphenyl groups and dioctyl side chains. These structural features enhance its solubility, electronic properties, and versatility in various applications, making it a valuable material in scientific research and industrial applications.
Propiedades
Número CAS |
863642-06-2 |
|---|---|
Fórmula molecular |
C47H58O2 |
Peso molecular |
655.0 g/mol |
Nombre IUPAC |
2,7-bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctylfluorene |
InChI |
InChI=1S/C47H58O2/c1-5-7-9-11-13-15-33-47(34-16-14-12-10-8-6-2)45-35-39(19-17-37-21-27-41(48-3)28-22-37)25-31-43(45)44-32-26-40(36-46(44)47)20-18-38-23-29-42(49-4)30-24-38/h17-32,35-36H,5-16,33-34H2,1-4H3 |
Clave InChI |
LYWGTNXYMCVVKN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1(C2=C(C=CC(=C2)C=CC3=CC=C(C=C3)OC)C4=C1C=C(C=C4)C=CC5=CC=C(C=C5)OC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonamide, 2-methoxy-5-[2-[(phenylmethyl)amino]propyl]-](/img/structure/B12541587.png)
![1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene](/img/structure/B12541590.png)
![Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]-](/img/structure/B12541592.png)
![7,12-Dihydrobenzo[a]phenazine-5,6-dithione](/img/structure/B12541600.png)
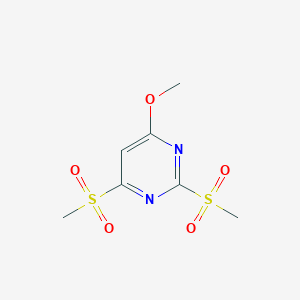
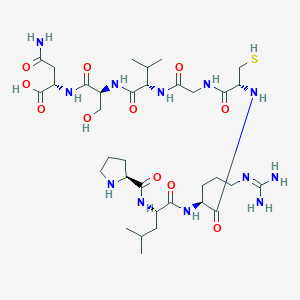
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12541624.png)
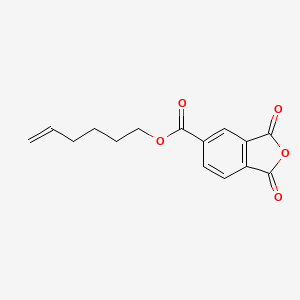
![Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate](/img/structure/B12541630.png)
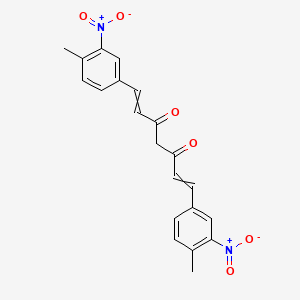
![Phenol, 4-[5-[(2-naphthalenylmethyl)amino]-3-pyridinyl]-](/img/structure/B12541638.png)

